Cas no 107391-06-0 (2-methoxyazepane)

2-methoxyazepane 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine, hexahydro-2-methoxy-
- 2-methoxyazepane
- SCHEMBL7346006
- 107391-06-0
- EN300-1122692
-
- インチ: InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3
- InChIKey: OPCHETVWKZYSQW-UHFFFAOYSA-N
- ほほえんだ: COC1CCCCCN1
計算された属性
- せいみつぶんしりょう: 129.11545
- どういたいしつりょう: 129.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 75.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- PSA: 21.26
2-methoxyazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122692-0.1g |
2-methoxyazepane |
107391-06-0 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
Enamine | EN300-1122692-0.25g |
2-methoxyazepane |
107391-06-0 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
Enamine | EN300-1122692-10g |
2-methoxyazepane |
107391-06-0 | 95% | 10g |
$3191.0 | 2023-10-26 | |
Enamine | EN300-1122692-1g |
2-methoxyazepane |
107391-06-0 | 95% | 1g |
$743.0 | 2023-10-26 | |
Enamine | EN300-1122692-2.5g |
2-methoxyazepane |
107391-06-0 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
Enamine | EN300-1122692-10.0g |
2-methoxyazepane |
107391-06-0 | 10g |
$3191.0 | 2023-06-09 | ||
Enamine | EN300-1122692-5g |
2-methoxyazepane |
107391-06-0 | 95% | 5g |
$2152.0 | 2023-10-26 | |
Enamine | EN300-1122692-0.5g |
2-methoxyazepane |
107391-06-0 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
Enamine | EN300-1122692-1.0g |
2-methoxyazepane |
107391-06-0 | 1g |
$743.0 | 2023-06-09 | ||
Enamine | EN300-1122692-0.05g |
2-methoxyazepane |
107391-06-0 | 95% | 0.05g |
$624.0 | 2023-10-26 |
2-methoxyazepane 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
2-methoxyazepaneに関する追加情報
Introduction to 2-methoxyazepane (CAS No. 107391-06-0) and Its Emerging Applications in Chemical Biology
2-methoxyazepane, identified by the Chemical Abstracts Service (CAS) number 107391-06-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This bicyclic amine derivative features a six-membered azepane ring substituted with a methoxy group, which contributes to its distinct chemical reactivity and functional versatility. The compound’s molecular framework, characterized by its nitrogen-containing ring system, makes it a valuable scaffold for the development of novel pharmaceuticals and bioactive molecules.
The structure of 2-methoxyazepane (CAS No. 107391-06-0) exhibits a high degree of conformational flexibility, which is attributed to the presence of both aromatic and aliphatic moieties within its core. This structural feature allows the compound to interact with biological targets in diverse ways, making it a promising candidate for drug discovery. Recent studies have highlighted its potential role as an intermediate in the synthesis of more complex bioactive molecules, particularly those targeting neurological and cardiovascular systems.
In recent years, 2-methoxyazepane (CAS No. 107391-06-0) has been explored as a key intermediate in the synthesis of azepane-based derivatives. These derivatives have shown promise in preclinical studies as modulators of neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative disorders. The methoxy substituent in 2-methoxyazepane enhances its solubility and metabolic stability, making it an attractive starting point for further derivatization.
One of the most compelling aspects of 2-methoxyazepane (CAS No. 107391-06-0) is its utility in the development of pharmaceutical intermediates. Researchers have leveraged its structural motif to create compounds with enhanced binding affinity and selectivity for specific biological targets. For instance, modifications to the methoxy group or the nitrogen atoms in the azepane ring have led to the discovery of novel agents with potential applications in pain management and anti-inflammatory therapies. These findings underscore the importance of 2-methoxyazepane as a versatile building block in medicinal chemistry.
The synthesis of 2-methoxyazepane (CAS No. 107391-06-0) typically involves multi-step organic transformations, including cyclization reactions and functional group interconversions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for industrial applications. Recent innovations in catalytic systems have further improved yields and reduced byproduct formation, making the compound more accessible for research and commercial purposes.
From a chemical biology perspective, 2-methoxyazepane (CAS No. 107391-06-0) has been investigated for its interactions with enzymes and proteins involved in cellular signaling pathways. Its ability to modulate these pathways suggests potential therapeutic applications in diseases such as cancer and metabolic disorders. Additionally, computational modeling studies have revealed that small modifications to its structure can significantly alter its biological activity, providing insights into structure-activity relationships (SAR) that guide drug design efforts.
The growing interest in 2-methoxyazepane (CAS No. 107391-06-0) has also spurred research into its environmental stability and biodegradability. Studies indicate that under certain conditions, this compound can undergo degradation pathways that do not pose significant ecological risks. This finding is particularly relevant for industries that rely on azepane derivatives as key components in their formulations.
In conclusion, 2-methoxyazepane (CAS No. 107391-06-0) represents a fascinating compound with broad applications in chemical biology and pharmaceutical development. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a cornerstone molecule for future research endeavors. As scientists continue to explore its potential, new therapeutic agents derived from this scaffold are likely to emerge, offering hope for treating a wide range of human diseases.
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